3,5-Bis(difluoromethoxy)benzoic acid
Overview
Description
3,5-Bis(difluoromethoxy)benzoic acid, or 3,5-Bis-DMBA, is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is composed of two benzene rings connected by a difluoromethoxy group, and is a useful platform for the synthesis of other compounds. Its unique molecular structure has made it a valuable tool in the study of biochemical and physiological processes, as well as in the development of new drugs.
Scientific Research Applications
Lanthanide-based Coordination Polymers
A study investigated aromatic carboxylic acids, including derivatives of 3,5-dihydroxy benzoic acid, for the synthesis of lanthanide coordination compounds. These compounds, characterized by various spectroscopic techniques, showed potential in photophysical applications due to their efficient light-harvesting properties and luminescence efficiencies in solid state (Sivakumar et al., 2011).
Supramolecular Arrangement and Complex Formation
Research on 3,5-bis[methylene(dihydroxyphosphoryl)]benzoic acid, a structurally similar compound, revealed its ability to form crystalline structures and complexes with calcium. This study highlighted its potential in creating two-dimensional layers and coordination polymers, demonstrating its significance in materials science and crystal engineering (Przybył et al., 2013).
Liquid-Crystalline Complexes and Polymerization
A benzoic acid derivative was used to create liquid-crystalline complexes that exhibited a smectic A liquid crystal phase. The study focused on the photopolymerization of these complexes, maintaining their multilayered structure and investigating the effect of nanopillars on the removal of dipyridyl molecules from the polymers. This research contributes to the field of materials science, particularly in the design of liquid-crystalline materials (Kishikawa et al., 2008).
Metal-Organic Frameworks and Magnetic Properties
Studies have explored the use of benzoic acid derivatives in the construction of metal-organic frameworks (MOFs). These frameworks exhibit diverse structural and magnetic properties, indicating their potential in various applications such as catalysis, gas storage, and as functional materials in electronics and magnetism (Fan et al., 2014).
Synthesis of Aromatic Polyimide Films
Research on the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid and its application in creating aromatic polyimide films highlighted its significance in material science. These films demonstrated high transmissivity, ultraviolet absorption, and excellent hydrophobic properties, making them suitable for various industrial applications (Xu Yong-fen, 2012).
Properties
IUPAC Name |
3,5-bis(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O4/c10-8(11)16-5-1-4(7(14)15)2-6(3-5)17-9(12)13/h1-3,8-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSSNDJBOJLEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)OC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281077 | |
Record name | Benzoic acid, 3,5-bis(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432678-93-7 | |
Record name | Benzoic acid, 3,5-bis(difluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-bis(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(difluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.